2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide
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Overview
Description
Compound “PMID28447479-Compound-23” is a synthetic organic molecule known for its selective inhibition of cathepsin K, a collagenase enzyme upregulated in osteoclasts, chondrocytes, and synoviocytes in osteoarthritic diseases . This inhibition is expected to reduce or delay cartilage and subchondral bone destruction in osteoarthritic joints .
Preparation Methods
The preparation of Compound “PMID28447479-Compound-23” involves several synthetic routes and reaction conditions. One of the primary methods includes the cyclization of specific precursors under controlled conditions to form the desired compound. The industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to detailed patents or scientific publications .
Chemical Reactions Analysis
Compound “PMID28447479-Compound-23” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound “PMID28447479-Compound-23” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting cathepsin K and its effects on cellular processes in osteoclasts, chondrocytes, and synoviocytes.
Medicine: Explored for its potential therapeutic applications in treating osteoarthritic diseases by reducing cartilage and bone destruction.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mechanism of Action
The mechanism of action of Compound “PMID28447479-Compound-23” involves the selective inhibition of cathepsin K, a cysteine protease enzyme. By binding to the active site of cathepsin K, the compound prevents the enzyme from degrading collagen and other extracellular matrix components. This inhibition helps reduce or delay the destruction of cartilage and subchondral bone in osteoarthritic joints. The molecular targets and pathways involved include the cathepsin K enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Compound “PMID28447479-Compound-23” can be compared with other similar compounds, such as:
Compound 23 (LEO Pharma): An oral interleukin 17A protein-protein interaction modulator developed for psoriasis and other inflammatory diseases.
Compound 23 (China Pharmaceutical University): A SHP2 inhibitor developed for neoplasms.
The uniqueness of Compound “PMID28447479-Compound-23” lies in its selective inhibition of cathepsin K, making it particularly effective in reducing cartilage and bone destruction in osteoarthritic diseases. This specificity distinguishes it from other compounds that may target different enzymes or pathways.
Properties
Molecular Formula |
C28H27F7N4O5 |
---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H27F7N4O5/c1-15(2)21(36-22(40)19-14-16(27(30,31)32)4-9-20(19)29)23(41)38-12-10-26(11-13-38)24(42)37(3)25(43)39(26)17-5-7-18(8-6-17)44-28(33,34)35/h4-9,14-15,21H,10-13H2,1-3H3,(H,36,40)/t21-/m1/s1 |
InChI Key |
BYITUQUWMVRENA-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)(F)F)C)NC(=O)C4=C(C=CC(=C4)C(F)(F)F)F |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)(F)F)C)NC(=O)C4=C(C=CC(=C4)C(F)(F)F)F |
Origin of Product |
United States |
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